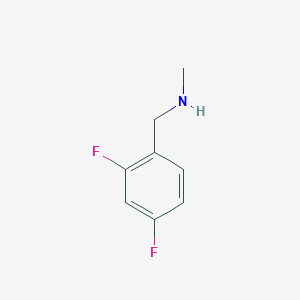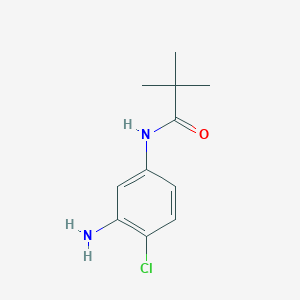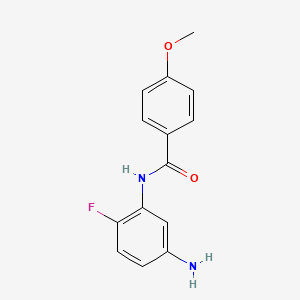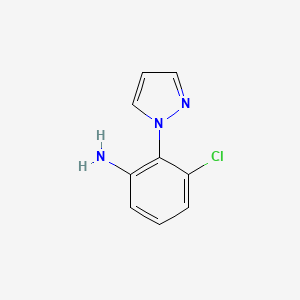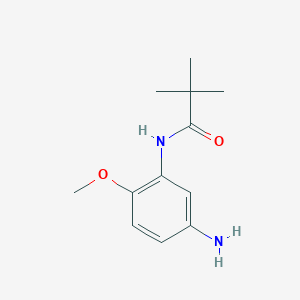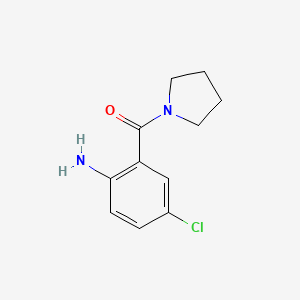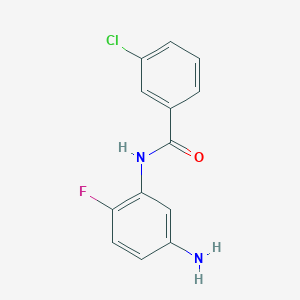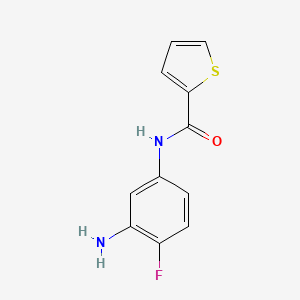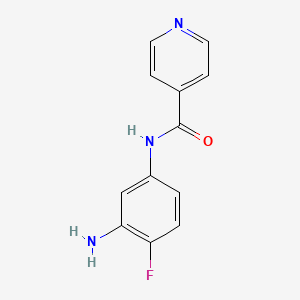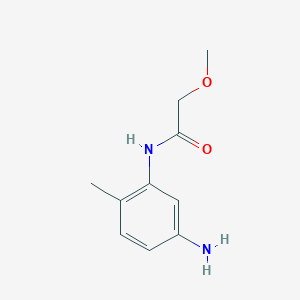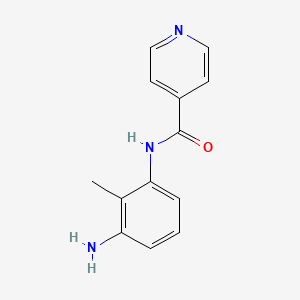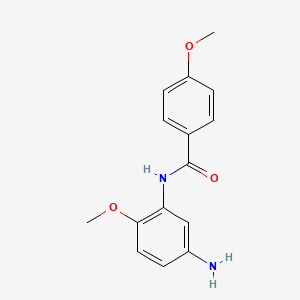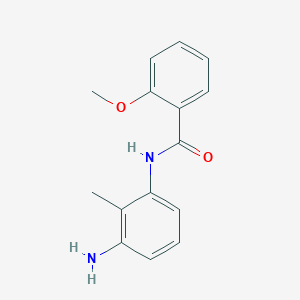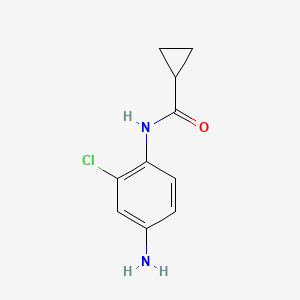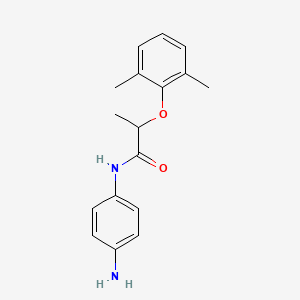
N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide, also known as 4-AP, is a synthetic molecule that has been studied for its potential medical applications. It is a small molecule that has been found to have a variety of effects on the body, including anti-inflammatory, anti-cancer, and neuroprotective properties. 4-AP has also been studied for its potential use in laboratory experiments, as it can be used to measure the effects of various drugs on the body.
Applications De Recherche Scientifique
Glucocorticoid Receptor Modulation
N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide derivatives have been explored as novel glucocorticoid receptor modulators. Research by Yang et al. (2010) identified derivatives that showed promising agonist activity in GR-mediated transrepression assays with reduced activity in transactivation assays. These derivatives exhibited anti-inflammatory activity comparable to prednisolone in certain models, with decreased side effects related to blood glucose and hepatic tyrosine aminotransferase expression (Yang et al., 2010).
Antibacterial Activity
Tumosienė et al. (2012) synthesized azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives, including compounds structurally related to this compound. These compounds showed good antibacterial activity against various pathogens, indicating their potential application in developing new antibacterial agents (Tumosienė et al., 2012).
α₁-Adrenoceptor Antagonist Properties
Research on α₁-adrenoceptor antagonists, including compounds similar to this compound, has been conducted by Xi et al. (2011). These studies involved the design and synthesis of analogs to improve antihypertensive activities and pharmacokinetic profiles, demonstrating potential clinical applications in treating hypertension and related cardiovascular conditions (Xi et al., 2011).
Cytotoxic Evaluation in Cancer Research
Gomez-Monterrey et al. (2011) investigated acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, related to this compound, for their cytotoxic effects in various cancer cell lines. These compounds showed efficacy in cell lines resistant to traditional treatments, suggesting potential application in cancer therapy (Gomez-Monterrey et al., 2011).
Propriétés
IUPAC Name |
N-(4-aminophenyl)-2-(2,6-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-4-6-12(2)16(11)21-13(3)17(20)19-15-9-7-14(18)8-10-15/h4-10,13H,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAATYLLBVQZCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

